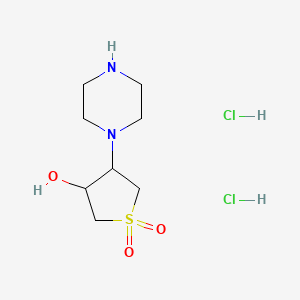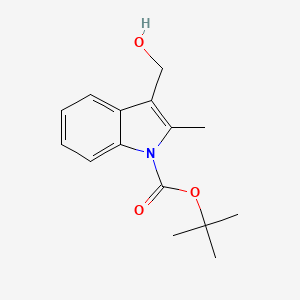
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate, also known as TBHMI, is a synthetic compound that has a wide range of applications in scientific research. TBHMI has been used in many biochemical and physiological studies due to its potential to modulate the activity of enzymes and receptors. TBHMI has also been studied for its potential to be used as a drug or a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
Field
Organic Chemistry
Application
Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Method
The synthesis of indole derivatives involves various chemical reactions, including condensation, substitution, and cyclization .
Results
The synthesis of indole derivatives has led to the development of various alkaloids with significant biological activities .
Treatment of Human Disorders
Field
Medicinal Chemistry
Application
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Method
The method of application varies depending on the specific disorder being treated. It could involve oral administration, injection, or topical application .
Results
Indole derivatives have shown promising results in the treatment of various human disorders, contributing to the development of new drugs .
Flavor and Fragrance Applications
Field
Food Industry and Perfumery
Application
Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Method
Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Results
The production of indole and its derivatives has led to the development of various flavors and fragrances used in the food industry and perfumery .
Bacterial Signaling
Field
Microbiology
Application
Indole is a signaling molecule produced both by bacteria and plants . In the human gut, indole and its derivatives produced by microorganisms influence the gut environment .
Method
The method of application is through the natural production of indole by bacteria in the gut .
Results
The signaling by indole and its derivatives influences the gut environment, which could have implications for human health .
Production of Natural Colorants
Field
Industrial Chemistry
Application
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Method
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Results
The production of these derivatives has led to the development of natural colorants used in various industries .
Therapeutic Potential
Field
Pharmaceutical Chemistry
Application
Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .
Method
The method of application varies depending on the specific disease being treated. It could involve oral administration, injection, or topical application .
Results
These derivatives have shown promising results in the treatment of various human diseases, contributing to the development of new drugs .
Development of New Drugs
Application
Substituted indoles are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .
Method
The method of application varies depending on the specific drug being developed. It could involve various chemical reactions to synthesize the desired indole derivative .
Results
The development of new drugs using indole derivatives has shown promising results in the treatment of various human diseases .
Bacterial Quorum Sensing
Application
Indole is important in bacterial signaling. Many bacteria release diffusible chemical communication signals to sense the local environmental condition and eventually to regulate diverse physiological processes .
Method
The method of application is through the natural production of indole by bacteria .
Results
The signaling by indole influences the local environmental condition, which could have implications for bacterial survival and adaptation .
Gut Health
Field
Microbiology and Human Health
Application
Signaling by indole and its derivatives that are produced by microorganisms in the colon influences the gut environment .
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-12(9-17)11-7-5-6-8-13(11)16(10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXNZCDBTXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654327 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
CAS RN |
914349-13-6 | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



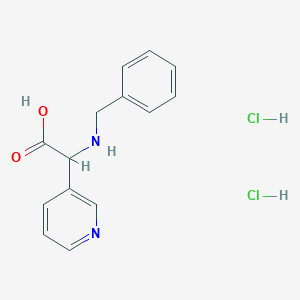
![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
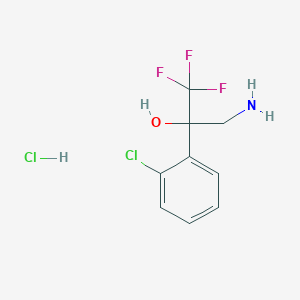
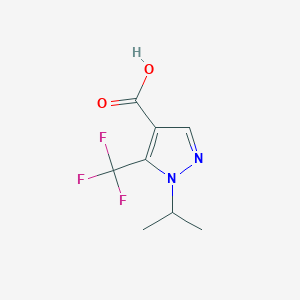
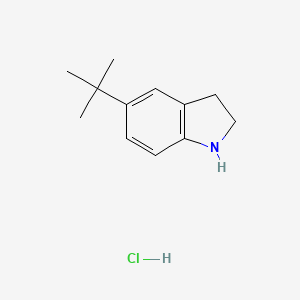
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
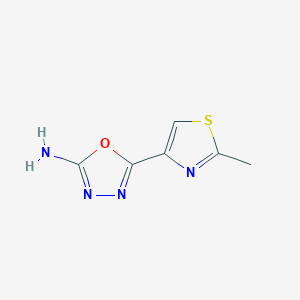
![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
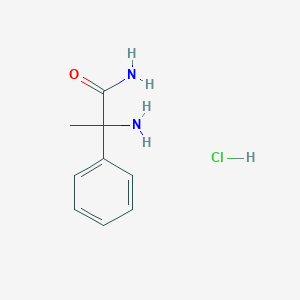
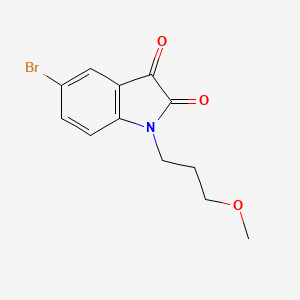
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
